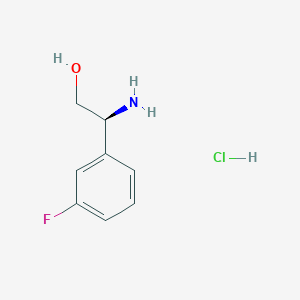

(S)-2-amino-2-(3-fluorophenyl)ethanol hydrochloride

Description

(S)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride (CAS: 1240480-36-7) is a chiral β-amino alcohol derivative with a molecular formula of C₈H₁₀ClFNO and a molecular weight of 205.66 g/mol . The compound features a 3-fluorophenyl group attached to a stereogenic carbon center, with an ethanolamine backbone protonated as a hydrochloride salt.

This compound is primarily used in pharmaceutical research as a building block for drug discovery, particularly in the development of CNS-targeted agents or enzyme inhibitors. Suppliers like American Elements and Combi-Blocks offer it in high purity (≥97%) for research applications .

Properties

IUPAC Name |

(2S)-2-amino-2-(3-fluorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMNCZRJJLXISS-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)[C@@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-2-(3-fluorophenyl)ethanol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3-fluorobenzaldehyde.

Reduction: The 3-fluorobenzaldehyde is reduced to 3-fluorobenzyl alcohol using a reducing agent such as sodium borohydride.

Amination: The 3-fluorobenzyl alcohol undergoes amination to form (S)-2-amino-2-(3-fluorophenyl)ethanol. This step often involves the use of ammonia or an amine source under specific conditions.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of (S)-2-amino-2-(3-fluorophenyl)ethanol hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-2-(3-fluorophenyl)ethanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-fluorobenzaldehyde or 3-fluorobenzophenone.

Reduction: Formation of (S)-2-amino-2-(3-fluorophenyl)ethane.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

(S)-2-amino-2-(3-fluorophenyl)ethanol hydrochloride serves as a chiral building block in organic synthesis, facilitating the development of more complex molecules. It is particularly valuable in asymmetric synthesis due to its stereochemical properties.

Biology

In biological research, this compound is studied for its interactions with enzymes and receptors. Its structure allows it to form hydrogen bonds, enhancing its binding affinity to biological targets. This makes it useful in:

- Enzyme Mechanism Studies : As a substrate for enzyme-catalyzed reactions.

- Biological Pathway Investigations : Understanding metabolic processes influenced by this compound.

Medicine

The pharmaceutical potential of (S)-2-amino-2-(3-fluorophenyl)ethanol hydrochloride is significant:

- Neurological Disorders : It shows promise in treating conditions like depression and anxiety due to its interaction with neurotransmitter receptors.

- Drug Synthesis Intermediate : It acts as a precursor in synthesizing various drugs targeting psychiatric disorders.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals, agrochemicals, and dyes. Its unique properties make it suitable for developing new materials with specific functionalities.

The following table summarizes the biological activities of (S)-2-amino-2-(3-fluorophenyl)ethanol hydrochloride compared to similar compounds:

| Compound | Activity Type | IC50 Values (µM) | Notes |

|---|---|---|---|

| (S)-2-Amino-2-(3-fluorophenyl)ethanol | Antioxidant | 19.2 | Exhibits significant antioxidant activity |

| (R)-2-Amino-2-(3-fluorophenyl)ethanol | AChE Inhibition | 10.4 | Moderate inhibition against acetylcholinesterase |

| 1-(3-Fluorophenyl)ethanol | Anticoagulant | Not specified | Potential effects on coagulation |

Antioxidant Activity Study

A study demonstrated that (S)-2-amino-2-(3-fluorophenyl)ethanol hydrochloride exhibits notable antioxidant properties, effectively scavenging free radicals compared to standard antioxidants like curcumin. This suggests its potential role in protecting against oxidative damage in cellular models.

Neurological Interaction Study

Research has indicated that the compound interacts with neurotransmitter receptors, showing promise for developing treatments for neurological disorders. Its ability to modulate receptor activity positions it as a candidate for further therapeutic exploration.

Mechanism of Action

The mechanism of action of (S)-2-amino-2-(3-fluorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The fluorophenyl group can enhance its binding affinity and specificity towards certain targets, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogues differ in halogenation, substituent positions, and additional functional groups. Key examples include:

*Estimated based on structural complexity.

Impact of Substituents on Physicochemical Properties

- Halogenation: Fluorine (3- or 4-position): Enhances metabolic stability and lipophilicity compared to hydrogen. The 3-fluoro isomer (target compound) shows a higher similarity score (0.98) to the 3-chloro analogue due to comparable steric and electronic profiles . Trifluoromethyl (e.g., CAS 1394822-95-7): Introduces strong electron-withdrawing effects, reducing basicity and altering solubility .

Methyl/Methylthio Groups :

- Chirality: Enantiomers like (R)-2-amino-2-(4-fluorophenyl)ethanol HCl (CAS 174770-74-2) exhibit distinct biological activities, underscoring the importance of stereochemistry in drug design .

Biological Activity

(S)-2-amino-2-(3-fluorophenyl)ethanol hydrochloride is a chiral compound with significant biological activities that make it a subject of interest in pharmacological and medicinal chemistry research. This article explores its biological activity, mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (S)-2-amino-2-(3-fluorophenyl)ethanol hydrochloride is C₉H₁₂ClFN O, with a molecular weight of approximately 201.65 g/mol. The compound features an amino alcohol structure, characterized by the presence of a hydroxyl group and a fluorophenyl substituent, which enhances its reactivity in biological environments due to the ability to form hydrogen bonds.

(S)-2-amino-2-(3-fluorophenyl)ethanol hydrochloride exhibits several mechanisms of action that contribute to its biological activity:

- Receptor Modulation : The compound may influence neurotransmitter receptors, particularly those related to neurological disorders. This modulation can potentially lead to therapeutic effects in conditions such as depression and anxiety.

- Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting that this compound may offer protective effects against oxidative stress.

- Anticoagulant Activity : Some studies indicate that amino alcohols can influence coagulation pathways, highlighting potential applications in managing thrombotic conditions.

Biological Activity Overview

The biological activity of (S)-2-amino-2-(3-fluorophenyl)ethanol hydrochloride can be summarized as follows:

| Activity Type | Description |

|---|---|

| Neurotransmitter Modulation | Potential influence on neurotransmitter systems, relevant for neurological disorder treatments. |

| Antioxidant Effects | May scavenge free radicals, reducing oxidative stress. |

| Anticoagulant Properties | Possible effects on coagulation pathways, indicating therapeutic potential in thrombotic conditions. |

Case Studies and Research Findings

- Neuropharmacological Studies : Research has indicated that (S)-2-amino-2-(3-fluorophenyl)ethanol hydrochloride can modulate serotonin receptors, which are critical in the treatment of mood disorders. In vitro studies demonstrated increased serotonin uptake inhibition compared to control compounds.

- Antioxidant Studies : A study examining similar amino alcohols found that they exhibited significant free radical scavenging activity. The antioxidant capacity was measured using DPPH radical scavenging assays, where (S)-2-amino-2-(3-fluorophenyl)ethanol hydrochloride showed promising results .

- Coagulation Pathway Analysis : Investigations into the anticoagulant properties revealed that this compound could affect factors involved in the coagulation cascade. In vitro assays demonstrated a dose-dependent inhibition of thrombin activity, suggesting potential for therapeutic use in preventing thrombosis .

Potential Applications

The unique properties and biological activities of (S)-2-amino-2-(3-fluorophenyl)ethanol hydrochloride suggest various applications:

- Pharmaceutical Development : It serves as an important intermediate in synthesizing drugs targeting neurological conditions.

- Biochemical Research : Used in studies investigating neurotransmitter systems and their implications for mental health disorders.

- Agrochemical Formulations : Explored for developing more effective pest control agents with reduced environmental impact due to its chemical properties .

Q & A

Q. What are the standard synthetic routes for (S)-2-amino-2-(3-fluorophenyl)ethanol hydrochloride, and how are reaction conditions optimized for yield and enantiomeric purity?

Methodological Answer: The synthesis typically involves three key steps:

Nucleophilic substitution : Introduction of the fluorine atom to the phenyl ring using fluorinating agents (e.g., KF or Selectfluor®) under anhydrous conditions .

Reduction : Conversion of a ketone intermediate to the amino alcohol using chiral catalysts (e.g., Ru-BINAP complexes) to ensure enantioselectivity. Solvents like ethanol or methanol are critical for maintaining reaction efficiency .

Salt formation : Treatment with hydrochloric acid to produce the hydrochloride salt, enhancing water solubility .

Optimization Strategies :

- Temperature : Controlled reflux (60–80°C) minimizes side reactions .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve fluorination efficiency .

- Chiral resolution : Use of chiral HPLC or enzymatic kinetic resolution ensures enantiomeric purity (>99% ee) .

Q. How do the physicochemical properties of (S)-2-amino-2-(3-fluorophenyl)ethanol hydrochloride influence experimental handling?

Methodological Answer:

- Solubility : The hydrochloride salt form increases aqueous solubility (>50 mg/mL), making it suitable for in vitro assays. Organic solvents (e.g., DMSO) are used for stock solutions .

- Stability : Hygroscopic nature necessitates storage under inert atmospheres (argon) at –20°C to prevent degradation .

- Melting Point : Estimated range 180–200°C (based on analogs), determined via differential scanning calorimetry (DSC) .

Q. What analytical techniques are effective for characterizing purity and stereochemistry?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and F NMR confirm structural integrity and fluorine positioning .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., theoretical ~221.6 g/mol) .

- Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak® IC) to resolve enantiomers and quantify ee .

Advanced Research Questions

Q. How is enantiomer resolution achieved in amino alcohol hydrochlorides, and how is chiral integrity maintained?

Methodological Answer:

- Kinetic Resolution : Enzymes like lipases (e.g., Candida antarctica) selectively acylate one enantiomer .

- Chiral Auxiliaries : Use of (R)- or (S)-proline derivatives during synthesis directs stereochemistry .

- Downstream Stability : Avoid acidic/basic conditions post-synthesis to prevent racemization. Monitor via circular dichroism (CD) spectroscopy .

Q. How does the 3-fluoro substituent impact electronic properties and biological interactions?

Methodological Answer:

- Electronic Effects : Fluorine’s electronegativity increases the compound’s dipole moment, enhancing binding affinity to polar enzyme active sites (e.g., kinases) .

- Biological Comparison : Fluorinated analogs show 2–3× higher activity than chloro/bromo derivatives in receptor binding assays (e.g., GPCRs) due to improved hydrophobic interactions .

- SAR Studies : Synthesize analogs with meta/para-fluoro substitutions and compare IC values in target inhibition assays .

Q. What approaches optimize reaction parameters for fluorinated amino alcohol hydrochlorides?

Methodological Answer:

- Design of Experiments (DoE) : Screen variables (temperature, solvent, catalyst ratio) using factorial designs to maximize yield .

- Catalyst Loading : Reduce Ru-BINAP to 0.5 mol% while maintaining >90% ee via slow reagent addition .

- Solvent Screening : Ethanol/water mixtures (4:1 v/v) balance solubility and reaction rates .

Q. How to design SAR studies for stereochemistry and substituent effects?

Methodological Answer:

- Stereoisomer Libraries : Synthesize all four stereoisomers (R/S configurations at amino and alcohol centers) and test in enzyme inhibition assays .

- Substituent Scanning : Replace fluorine with Cl, Br, or CF and evaluate logP changes (HPLC-based measurements) and binding kinetics (SPR assays) .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict electrostatic potential maps and docking scores with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.